molecular formula C14H14BrNO2 B13092328 Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate CAS No. 1956380-38-3

Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate

Cat. No.: B13092328
CAS No.: 1956380-38-3
M. Wt: 308.17 g/mol
InChI Key: OBLKEXWHJMGVQQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a bromine atom at the 4th position, a cyclopropyl group at the 1st position, and a methyl group at the 3rd position of the indole ring, with a carboxylate ester group at the 6th position.

Preparation Methods

The synthesis of Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable indole precursor, followed by cyclopropylation and esterification reactions. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and cyclopropylating agents such as cyclopropyl bromide . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:

These structural differences can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

CAS No.

1956380-38-3

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

methyl 4-bromo-1-cyclopropyl-3-methylindole-6-carboxylate

InChI

InChI=1S/C14H14BrNO2/c1-8-7-16(10-3-4-10)12-6-9(14(17)18-2)5-11(15)13(8)12/h5-7,10H,3-4H2,1-2H3

InChI Key

OBLKEXWHJMGVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C(=CC(=C2)C(=O)OC)Br)C3CC3

Origin of Product

United States

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